N-[4-(acetylamino)phenyl]-5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-[4-(acetylamino)phenyl]-5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an acetylamino group, a benzofuran moiety, and a pyrazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran intermediate, followed by the introduction of the pyrazole ring through cyclization reactions. The final step involves the acetylation of the amino group to form the desired compound. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
N-[4-(acetylamino)phenyl]-5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxamide has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Properties
Molecular Formula |
C20H18N4O3 |
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Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-3-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H18N4O3/c1-12(25)21-15-3-5-16(6-4-15)22-20(26)18-11-17(23-24-18)13-2-7-19-14(10-13)8-9-27-19/h2-7,10-11H,8-9H2,1H3,(H,21,25)(H,22,26)(H,23,24) |
InChI Key |
QZRZUWKITDSRPD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=NN2)C3=CC4=C(C=C3)OCC4 |
Origin of Product |
United States |
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